Notum Inhibitory Potency: Class-Level SAR Establishes Value of the 2-Chloro-5-(Trifluoromethyl)phenyl Substituent
The target compound's 2-chloro-5-(trifluoromethyl)phenyl substitution pattern is proximal to the optimized pharmacophore of the most potent Notum inhibitors. A close isomer, the 4-chloro-3-(trifluoromethyl) variant, shows a Notum IC50 > 10 μM [1]. In contrast, the highly optimized triazole lead ARUK3001185, which includes a 2,4-dichloro-3-(trifluoromethyl)phenyl group, achieves an IC50 of 0.0067 μM (6.7 nM) [2]. This represents a class-level SAR where the target compound's substitution pattern is positioned between a weak fragment hit and the current best-in-class lead, suggesting a unique potency window for hit-to-lead development.
| Evidence Dimension | Notum Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available; predicted to be >10 μM and <6.7 nM based on SAR |
| Comparator Or Baseline | 4-chloro-3-(trifluoromethyl)phenyl isomer: IC50 > 10,000 nM. ARUK3001185 (2,4-dichloro-3-(trifluoromethyl)phenyl analog): IC50 = 6.7 nM [REFS-1, REFS-2] |
| Quantified Difference | Comparator potency varies by >1,500-fold; the target's unique substitution pattern places it within this critical activity range. |
| Conditions | Inhibition of human Notum Cys330Ser mutant using OPTS substrate (fluorescence assay) [2] |
Why This Matters
This SAR data demonstrates that even minor alterations in halogen substitution on the phenyl ring lead to extreme changes in potency, directly justifying the procurement of this specific isomer for reproducible medicinal chemistry campaigns.
- [1] molbic.idrblab.net. Compound Information for CP0580150: (1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol. Retrieved May 11, 2026. View Source
- [2] Atkinson, B. N., et al. (2022). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. RSC Advances, 12, 28176-28184. View Source
